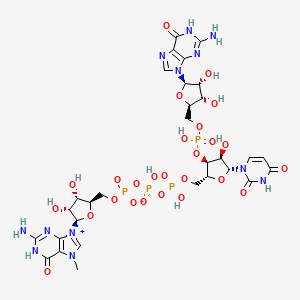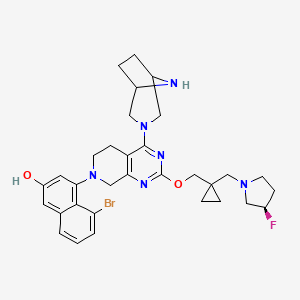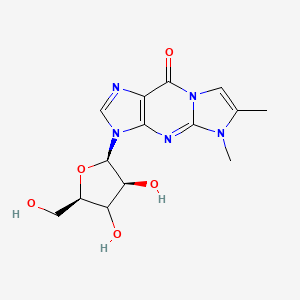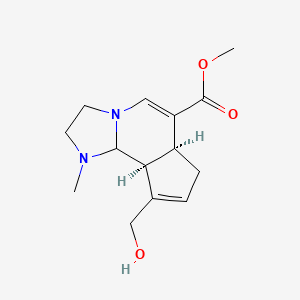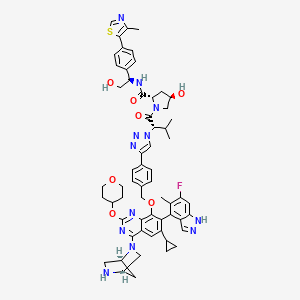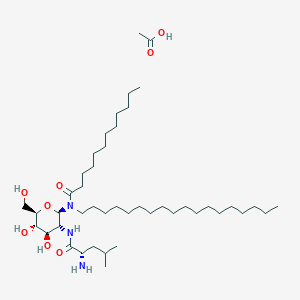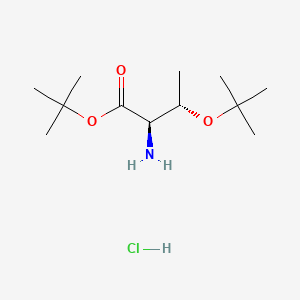
tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride: is a chemical compound that belongs to the class of tert-butyl esters. It is a derivative of D-threonine, an amino acid, and is often used in organic synthesis and peptide chemistry. The compound is characterized by the presence of tert-butyl groups, which provide steric hindrance and influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride typically involves the protection of the hydroxyl group of D-threonine with a tert-butyl group. This can be achieved through the reaction of D-threonine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide (TBHP) as an oxidant.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl groups can be substituted under specific conditions, such as treatment with strong acids or bases.
Common Reagents and Conditions:
Oxidation: TBHP, copper catalysts, manganese catalysts.
Reduction: LiAlH4, NaBH4.
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride is used in peptide synthesis, particularly in the preparation of glycopeptides and lipopeptides. It serves as a protected amino acid in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
Biology: In biological research, the compound is used to study protein-ligand interactions and enzyme mechanisms. Its protected form allows for selective deprotection and functionalization in complex biological systems.
Medicine: The compound is explored for its potential in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it a valuable intermediate in the synthesis of bioactive peptides.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of chiral polymers and enantioselective catalysts .
Mechanism of Action
The mechanism of action of tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride involves its role as a protected amino acid in peptide synthesis. The tert-butyl groups provide steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under mild conditions. This selective deprotection is often catalyzed by acids or bases, leading to the formation of the desired peptide or functionalized product .
Comparison with Similar Compounds
tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine): Used in peptide synthesis and as a Diels-Alder dienophile.
O-tert-Butyl-L-serine tert-butyl ester hydrochloride: Used in the synthesis of glycopeptides and lipopeptides.
tert-Butyl hypochlorite: Used in chlorination reactions.
Uniqueness: tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride is unique due to its dual tert-butyl protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection is particularly advantageous in complex peptide synthesis, where selective deprotection is crucial for obtaining high yields of the desired product.
Properties
Molecular Formula |
C12H26ClNO3 |
|---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO3.ClH/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;/h8-9H,13H2,1-7H3;1H/t8-,9+;/m0./s1 |
InChI Key |
OCOUBFTWQQJBIH-OULXEKPRSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


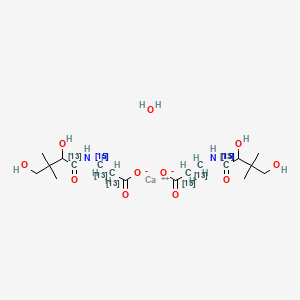
![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)


